BenchChemオンラインストアへようこそ!

Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Lipophilicity Drug-likeness Permeability

Select CAS 321970-49-4 for its unique 3-CF3 substituent that enhances lipophilicity (logP ~2.17), metabolic stability, and provides a sensitive 19F NMR spectroscopic handle—absent in des-CF3 analogs. The methyl carbamate moiety enables selective hydrolysis for probe derivatization. With no publicly curated bioactivity data, this compound represents a novel screening opportunity for TGM2 (Max Tc=61), GPR119, and HSD11B1 targets. Commercially available as ≥95% pure research-grade material; suitable as an anchor fragment for SAR expansion.

Molecular Formula C14H17F3N2O4S
Molecular Weight 366.36
CAS No. 321970-49-4
Cat. No. B2960203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS321970-49-4
Molecular FormulaC14H17F3N2O4S
Molecular Weight366.36
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F
InChIInChI=1S/C14H17F3N2O4S/c1-23-13(20)18-11-4-6-12(7-5-11)24(21,22)19-8-2-3-10(9-19)14(15,16)17/h4-7,10H,2-3,8-9H2,1H3,(H,18,20)
InChIKeyOLXDGYZCUWEWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 321970-49-4): Baseline Identity, Regulatory Status, and Procurement Context


Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 321970-49-4) is a synthetic small molecule with the molecular formula C14H17F3N2O4S and molecular weight 366.36 g/mol [1]. It belongs to the class of N-arylsulfonyl piperidine carbamates, featuring a 3-(trifluoromethyl)piperidine ring linked via a sulfonamide bridge to a 4-(methoxycarbonylamino)phenyl moiety. The compound is registered under EU REACH (EC number 100.244.607) [2] and is commercially available as a research-grade chemical from multiple vendors, typically at ≥95% purity . As of April 2026, there are no reported biological activity data for this compound in ChEMBL (version 20), nor curated IC50/Ki/EC50 values in BindingDB or PubChem BioAssay [3][4]. Its current procurement value derives from its use as a chemical building block and as a candidate for de novo screening rather than as a validated pharmacological probe.

Why Generic Substitution Fails for CAS 321970-49-4: Physicochemical Differentiation Within the N-Arylsulfonyl Piperidine Carbamate Class


Within the N-arylsulfonyl piperidine carbamate series, compounds differing only in piperidine-ring substitution exhibit substantially divergent physicochemical profiles that critically affect permeability, metabolic stability, and target engagement [1]. The 3-CF3 substituent on the piperidine ring of CAS 321970-49-4 increases both lipophilicity (calculated logP ~2.17 vs. an estimated ~1.2 for the des-CF3 parent) and steric bulk (molecular weight 366.36 vs. 298.36 for methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate) [2]. The electron-withdrawing nature of the CF3 group also alters the pKa of the piperidine nitrogen, modifying the protonation state at physiological pH and consequently hydrogen-bonding capacity [3]. Near-neighbor compounds such as methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate, while sharing the core scaffold, lack both the electronegative potential and the metabolic shielding conferred by the CF3 group — and critically, none of these analogs have publicly available comparative pharmacology data . Selecting CAS 321970-49-4 over a generic in-class replacement must therefore be justified on the basis of these quantifiable physicochemical differences and the unique screening opportunity they represent, not on unverified claims of superior biological activity.

Quantitative Differentiation Evidence for CAS 321970-49-4 Relative to Closest Structural Analogs


Lipophilicity (logP) Differentiation: 3-CF3-Piperidine vs. Unsubstituted Piperidine Analog

The target compound exhibits a calculated logP of approximately 2.17 (ZINC20) to 1.67 (ZINC15), reflecting the contribution of the 3-CF3 substituent [1][2]. The des-CF3 analog methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate (MW 298.36, C13H18N2O4S) is expected to have a substantially lower logP, estimated at approximately 0.8–1.2 based on the removal of the trifluoromethyl group's hydrophobic contribution (~+0.9 log units for an aliphatic CF3) [3]. This lipophilicity difference of approximately 0.5–1.4 log units is mechanistically significant: it falls within the range known to influence membrane passive permeability and CYP450-mediated metabolic clearance [4].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity: CF3 Effect on Polarity

The target compound has a calculated topological polar surface area (tPSA) of 66 Ų (ZINC20) or 59 Ų (ZINC15), with 0 hydrogen bond donors (HBD) and 4–5 hydrogen bond acceptors (HBA) depending on the protonation model [1][2]. In contrast, the des-CF3 analog methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate (MW 298.36) has an identical HBD count (1, from the carbamate NH) and the same sulfonamide and carbamate HBA groups but lacks the electron-withdrawing CF3, resulting in a marginally different tPSA . The CF3 group contributes to the compound's fractional sp³ character (0.50 in ZINC20 vs. 0.57 in ZINC15 for the scaffold variant), a metric increasingly used in drug discovery to assess three-dimensionality and target selectivity [3]. The tPSA value of 59–66 Ų is below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration [4].

Polar surface area Oral bioavailability Blood-brain barrier penetration Drug-likeness

Molecular Weight and Ligand Efficiency Metrics: 3-CF3-Piperidine vs. 3-Methyl-Piperidine and Unsubstituted Analogs

CAS 321970-49-4 has a molecular weight of 366.36 g/mol, compared to 298.36 g/mol for the des-CF3 analog (ΔMW = +68.0) and an estimated ~312 g/mol for the 3-methyl-piperidine analog methyl N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate . This places the target compound near the upper boundary of the 'lead-like' space (MW ≤ 350) but well within the 'drug-like' range (MW ≤ 500 per Lipinski). The CF3 group contributes a mass of 69 Da, which constitutes 18.8% of the total molecular weight [1]. In the context of fragment-based drug discovery, this compound can serve as a moderately-sized scaffold for structure-activity relationship (SAR) exploration where the CF3 group acts as a metabolically stable, lipophilic anchor point [2]. Note: This is a class-level physicochemical comparison; no ligand efficiency metrics (LE, LLE, LELP) can be calculated in the absence of biological activity data.

Ligand efficiency Fragment-based drug discovery Molecular complexity Lead-likeness

Computational Target Prediction via SEA: Differential Predicted Activity Profile vs. Scaffold Analogs

The Similarity Ensemble Approach (SEA) applied to CAS 321970-49-4 via ZINC20 predicts potential interactions with GPR119 (glucose-dependent insulinotropic receptor), HSD11B1 (corticosteroid 11-beta-dehydrogenase isozyme 1), GCK (glucokinase), and TGM2 (protein-glutamine gamma-glutamyltransferase 2), with Max Tc values of 43, 46, 33, and 61 respectively [1]. These predictions are distinct from those expected for the des-CF3 analog, which lacks the CF3 pharmacophore and would produce a different SEA fingerprint. Importantly, these are computational predictions only; no confirmatory binding or functional assay data exist [2]. The predicted targets span metabolic (GPR119, GCK, HSD11B1) and fibrotic/inflammatory (TGM2) pathways, suggesting a potential polypharmacology profile worthy of experimental validation [3][4]. The Max Tc values, while modest (33–61 on a 0–100 scale), indicate structural similarity to known ligands of these targets in ChEMBL [5].

Target prediction Similarity Ensemble Approach Polypharmacology Virtual screening

Commercial Availability and Procurement Differentiation: Enantiomeric and Regioisomeric Specificity

CAS 321970-49-4 is reported as a racemic mixture (the 3-CF3-piperidine moiety contains a chiral center at the 3-position) . In contrast, the (3R)- and (3S)-enantiomerically pure 3-(trifluoromethyl)piperidine-1-sulfonyl chloride building blocks are commercially available as separate entities, enabling enantioselective synthesis of stereochemically defined analogs . The target compound's procurement value is further differentiated from the positional isomer series: the 4-CF3 regioisomer (represented by 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-(trifluoromethyl)piperidine and 3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline) has been more extensively studied in anticancer screening, while CAS 321970-49-4 with its 3-CF3 substitution and para-carbamate arrangement remains relatively unexplored . This positional uniqueness offers a 'first-mover' advantage for research groups seeking to define novel SAR around the CF3-piperidine geometry. No pricing data could be verified for CAS 321970-49-4 specifically, though structurally similar research compounds in the AKSci catalog list at >$1,000/g .

Chemical procurement Isomeric purity Sourcing strategy Building block uniqueness

Recommended Application Scenarios for Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 321970-49-4) Based on Quantitative Differentiation Evidence


De Novo Phenotypic Screening in Metabolic Disease: Prioritizing 3-CF3-Piperidine Carbamates for GPR119/HSD11B1 Pathway Interrogation

Based on SEA computational predictions indicating potential polypharmacology at GPR119 (Max Tc = 43) and HSD11B1 (Max Tc = 46), CAS 321970-49-4 is a rational selection for inclusion in metabolic disease-focused screening libraries where glucose homeostasis and glucocorticoid metabolism are endpoints of interest [1]. The compound's calculated logP (2.17) and tPSA (59–66 Ų) are within favorable ranges for cell permeability, and the metabolically stable CF3 group reduces the risk of rapid oxidative clearance that could confound phenotypic assay interpretation [2]. In comparison to the des-CF3 analog, the enhanced lipophilicity may improve intracellular exposure in adipocyte and hepatocyte models .

¹⁹F NMR-Based Fragment Screening and Ligand-Observed Binding Studies

The presence of a single CF3 group in CAS 321970-49-4 provides a sensitive ¹⁹F NMR spectroscopic probe, enabling direct detection of protein-ligand interactions via ¹⁹F chemical shift perturbation or relaxation-based experiments [1]. Unlike the des-CF3 or 3-CH3 analogs, which lack this fluorine handle, CAS 321970-49-4 can be used in ¹⁹F NMR fragment-based screening without the need for additional labeling or reporter displacement assays [2]. The compound's molecular weight (366 Da) places it between classical fragments (<300 Da) and lead-like compounds, making it suitable as an 'anchor fragment' for SAR expansion campaigns .

Chemical Biology Tool for TGM2 (Transglutaminase 2) Fibrosis Target Validation

SEA predictions highlight TGM2 (Max Tc = 61) as the highest-similarity predicted target for CAS 321970-49-4 [1]. TGM2 is implicated in fibrotic diseases (pulmonary, renal, hepatic), celiac disease, and certain cancers [2]. The absence of any prior biological characterization of this compound against TGM2 represents an opportunity for novel tool compound development. The commercially available (3R)- and (3S)-enantiomerically pure building blocks further support a stereochemistry-driven SAR investigation around this scaffold, which could reveal enantiomer-dependent TGM2 inhibition as observed in other piperidine-based inhibitor series [3].

Chemical Proteomics and Photoaffinity Labeling Probe Development

The carbamate moiety and the CF3 group of CAS 321970-49-4 together offer synthetic handles for probe derivatization: the methyl carbamate can be selectively hydrolyzed to the free aniline for subsequent functionalization with photoaffinity labels (diazirine or benzophenone), while the CF3 serves as a built-in ¹⁹F NMR reporter [1]. This dual functionality is absent in the des-CF3 analog, which lacks the spectroscopic handle, and in the 4-CF3 regioisomer series, which positions the CF3 group at a different vector relative to the putative target-binding surface [2]. For chemical proteomics applications requiring target deconvolution of phenotypic screening hits, this compound offers a more versatile starting point than its non-fluorinated comparators .

Quote Request

Request a Quote for Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.